
2,6-Dimethyl-3,5-dinitropyridin-4-OL
Vue d'ensemble
Description
2,6-Dimethyl-3,5-dinitropyridin-4-OL, also known as DMDNP, is a highly explosive compound that has been used as a primary explosive since the early 20th century. It is a yellow crystalline solid that is soluble in organic solvents and has a high sensitivity to shock and friction. DMDNP has been extensively studied due to its explosive properties and potential use as a high-energy material. However, recent research has focused on its potential applications in the field of medicine, specifically in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in cancer cells is not fully understood. However, studies have shown that it induces apoptosis by activating the caspase pathway. It also inhibits the NF-κB pathway, which is involved in the survival and proliferation of cancer cells.
Biochemical and Physiological Effects
2,6-Dimethyl-3,5-dinitropyridin-4-OL has been found to have minimal toxicity in normal cells and tissues. It has been shown to selectively target cancer cells and induce apoptosis without affecting normal cells. Additionally, 2,6-Dimethyl-3,5-dinitropyridin-4-OL has been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Dimethyl-3,5-dinitropyridin-4-OL in lab experiments is its high sensitivity to shock and friction, which makes it an excellent explosive material for research purposes. Additionally, its anti-cancer properties make it a promising candidate for cancer research. However, its explosive properties also pose a significant safety risk, and its use in lab experiments requires extensive safety precautions.
Orientations Futures
Future research on 2,6-Dimethyl-3,5-dinitropyridin-4-OL could focus on improving its selectivity to cancer cells and reducing its toxicity to normal cells. Additionally, studies could investigate the potential use of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in combination with other anti-cancer agents to enhance its effectiveness. Further research could also explore the use of 2,6-Dimethyl-3,5-dinitropyridin-4-OL in other applications, such as in the field of energy storage.
Applications De Recherche Scientifique
2,6-Dimethyl-3,5-dinitropyridin-4-OL has been studied extensively for its explosive properties and has been used as a primary explosive in various military applications. However, recent research has focused on its potential applications in the field of medicine. Studies have shown that 2,6-Dimethyl-3,5-dinitropyridin-4-OL has anti-cancer properties and can induce apoptosis in cancer cells. It has been found to be effective against various types of cancer, including breast, lung, and colon cancer.
Propriétés
IUPAC Name |
2,6-dimethyl-3,5-dinitro-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-3-5(9(12)13)7(11)6(10(14)15)4(2)8-3/h1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCRIRIDISHTJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethyl-3,5-dinitropyridin-4-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl (R)-3-[(benzyloxycarbonyl)amino]-4-hydroxybutanoate](/img/structure/B3259388.png)
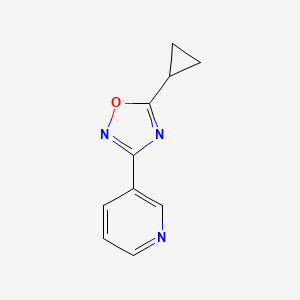

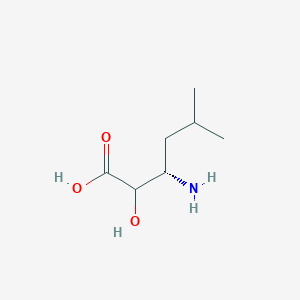

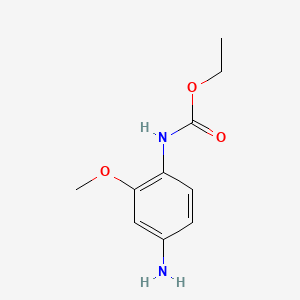
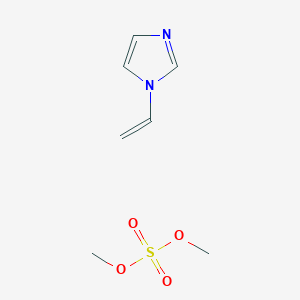

![2-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B3259465.png)

![(R)-2-(Benzyloxy)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethanamine hydrochloride](/img/structure/B3259485.png)
![4-[(Pyridin-4-yl)amino]benzonitrile](/img/structure/B3259486.png)
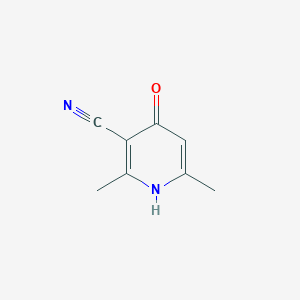
![4,5,6-trimethyl-2-((2-oxo-2-(3-oxo-3H-benzo[f]chromen-2-yl)ethyl)thio)nicotinonitrile](/img/structure/B3259491.png)